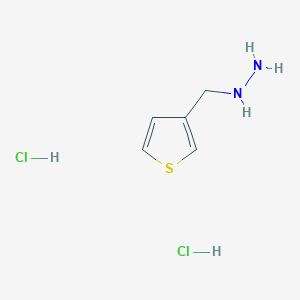

(Thiophen-3-ylmethyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thiophen-3-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h1-2,4,7H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMOABKIIVKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Thiophen-3-ylmethyl)hydrazine dihydrochloride CAS number and molecular weight

The following technical guide provides an in-depth analysis of (Thiophen-3-ylmethyl)hydrazine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

High-Purity Heterocyclic Precursor for Drug Discovery

Chemical Identity & Physical Properties[1][2][3][4][5]

This compound is a specialized hydrazine derivative used primarily as a scaffold in the synthesis of bioactive heterocycles. It combines the bioisosteric properties of the thiophene ring with the reactive versatility of a hydrazine moiety, stabilized as a dihydrochloride salt to prevent oxidation and improve shelf-life.

Core Data Table[6]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1803585-46-7 (Dihydrochloride specific)Note: 1427454-16-7 often refers to the general hydrochloride form. |

| Molecular Formula | C₅H₁₀Cl₂N₂S (Salt Form) / C₅H₈N₂S (Free Base) |

| Molecular Weight | 201.12 g/mol (Dihydrochloride)128.19 g/mol (Free Base) |

| Structure | Thiophene ring substituted at the 3-position with a hydrazinomethyl group ( |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene). |

| Melting Point | >200°C (Decomposition typical for hydrazine salts) |

Synthesis & Manufacturing Protocol

The synthesis of (Thiophen-3-ylmethyl)hydrazine is typically achieved via nucleophilic substitution on a halomethyl thiophene precursor. The dihydrochloride salt is preferred for isolation due to the instability of free alkyl hydrazines, which are prone to air oxidation.

Experimental Workflow

Precursor: 3-(Chloromethyl)thiophene (CAS: 2746-23-8).

-

Nucleophilic Substitution: The 3-(chloromethyl)thiophene is treated with a large excess of hydrazine hydrate (5–10 equivalents). The excess is critical to prevent poly-alkylation (formation of bis(thiophen-3-ylmethyl)hydrazine).

-

Extraction: The free base is extracted into an organic solvent (e.g., dichloromethane) after basification.

-

Salt Formation: Hydrogen chloride gas (anhydrous) is bubbled through the organic layer, or a solution of HCl in dioxane/ether is added.

-

Precipitation: The dihydrochloride salt precipitates immediately, is filtered, and washed with cold ether to remove unreacted precursors.

Reaction Pathway Diagram[7]

Figure 1: Synthetic route from chloromethyl thiophene to the stable dihydrochloride salt.

Applications in Drug Discovery[8][9]

This compound serves as a "linchpin" intermediate. The hydrazine moiety acts as a dinucleophile, allowing for the rapid construction of nitrogen-containing heterocycles.

Pyrazole Synthesis (Kinase Inhibitors)

Reaction with 1,3-diketones or

Hydrazone Formation (Fragment-Based Screening)

Condensation with diverse aldehydes creates stable hydrazones. These are often used in fragment-based drug discovery (FBDD) to probe sub-pockets in enzymes. The thiophene moiety provides a unique vector for

Bioisosterism Strategy

In medicinal chemistry, replacing a benzyl group with a thiophen-3-ylmethyl group is a classic bioisosteric replacement.

-

Metabolic Stability: Thiophene is susceptible to oxidation (S-oxidation), offering a different metabolic profile than the phenyl ring.

-

Geometry: The bond angle of thiophene (C-S-C is ~92°) alters the vector of substituents compared to the hexagonal benzene ring, potentially improving fit in a binding pocket.

Utilization Logic Map

Figure 2: Divergent synthesis pathways utilizing the hydrazine core for library generation.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

-

Oxidation: The free base form is unstable and will oxidize to the azo or hydrazone derivatives upon exposure to air. Always generate the free base in situ immediately prior to reaction.

Safety Protocols (MSDS Summary)

-

Acute Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Handle with extreme caution.

-

Skin/Eye: Causes severe skin burns and eye damage (due to HCl acidity and hydrazine reactivity).

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a fume hood are mandatory.

References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 1803585-46-7). Retrieved from

-

ChemicalBook. (2023). Chemical Properties of (Thiophen-3-ylmethyl)hydrazine hydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: 3-(Chloromethyl)thiophene (Precursor). Retrieved from

-

Gewald, K. (1965). Heterocyclic synthesis involving thiophene derivatives. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene functionalization).[1]

Sources

Technical Deep Dive: (Thiophen-3-ylmethyl)hydrazine Dihydrochloride in Heterocyclic Scaffolding

This technical guide details the strategic application of (Thiophen-3-ylmethyl)hydrazine dihydrochloride , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.

Executive Summary: The Thiophene Bioisostere Advantage

In modern medicinal chemistry, This compound (CAS: 6038-07-9 for the free base analog context) serves as a critical "linker-scaffold" synthon. It combines two strategic elements:

-

The Thiophene Ring: A bioisostere of the phenyl group. Thiophene is electron-rich and lipophilic but often offers improved metabolic clearance profiles (via S-oxidation or ring opening) and distinct pi-stacking geometries compared to benzene.

-

The Hydrazine Moiety: A reactive dinucleophile essential for constructing nitrogenous heterocycles—specifically pyrazoles, pyridazines, and 1,2,4-triazoles —which are ubiquitous pharmacophores in kinase inhibitors (e.g., Ruxolitinib analogs) and anti-inflammatory agents.

This guide provides a rigorous workflow for handling the dihydrochloride salt, freeing the reactive hydrazine in situ, and controlling regioselectivity during cyclization.

Chemical Profile & Handling

The dihydrochloride salt (.2HCl) form is preferred for storage due to the inherent instability of free alkyl hydrazines, which are prone to oxidation and decomposition.

Key Physiochemical Data

| Property | Specification |

| Molecular Formula | C₅H₈N₂S[1][2] · 2HCl |

| Molecular Weight | 201.12 g/mol (Salt) / 128.19 g/mol (Free Base) |

| Appearance | Off-white to beige hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Toluene |

| Acidity | Strongly acidic in aqueous solution (requires neutralization) |

Critical Protocol: In Situ Free-Basing

Challenge: The dihydrochloride salt is non-nucleophilic. To participate in condensation reactions, it must be neutralized without degrading the sensitive hydrazine group.

Recommended Procedure: Do not isolate the free base if possible. Use an in situ neutralization strategy:

-

Suspend the salt in the reaction solvent (e.g., Ethanol or DMF).

-

Add a non-nucleophilic base (e.g., DIPEA or NaOAc ) at 2.2 - 2.5 equivalents.

-

Stir for 15 minutes at 0°C before adding the electrophile (e.g., 1,3-diketone).

-

Rationale: This minimizes the concentration of free hydrazine available for auto-oxidation while ensuring enough is present to drive the reaction.

Core Synthetic Pathways

The utility of this reagent lies in its ability to form 5- and 6-membered heterocycles.

Pathway A: Regioselective Pyrazole Synthesis (Knorr Reaction)

The most common application is the reaction with 1,3-dicarbonyls to form 1-(thiophen-3-ylmethyl)-pyrazoles .

-

Mechanism: Double condensation. The hydrazine terminal nitrogen attacks the most electrophilic carbonyl first.

-

Regioselectivity Issue: With asymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible (1,3- vs. 1,5-disubstituted).

-

Control: The steric bulk of the thiophene-methyl group generally favors the formation of the 1,5-isomer if the diketone has a bulky group, but solvent polarity plays a massive role. In protic solvents (EtOH), the reaction is often under thermodynamic control.

-

Pathway B: 1,2,4-Triazole Formation

Reaction with nitriles or imino-ethers allows for the construction of triazole rings, a scaffold seen in antifungal and oncology candidates.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for using this building block based on the desired heterocyclic outcome.

Figure 1: Decision tree for heterocyclic synthesis using (Thiophen-3-ylmethyl)hydrazine.

Detailed Experimental Protocol

Protocol: Synthesis of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazole

Target: To synthesize a pyrazole core typical of kinase inhibitor libraries.

Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Sodium Acetate (NaOAc) anhydrous (2.2 eq)

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (10 mmol) in Ethanol (30 mL).

-

Neutralization: Add Sodium Acetate (22 mmol) in one portion. The suspension will become milky as NaCl forms. Stir at Room Temperature (RT) for 20 minutes.

-

Note: NaOAc is preferred over strong bases like NaOH to prevent side reactions with the thiophene ring or acetylacetone.

-

-

Condensation: Add Acetylacetone (11 mmol) dropwise over 5 minutes.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

-

Workup:

-

Cool the reaction to RT.

-

Remove ethanol under reduced pressure (Rotavap).

-

Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexane gradient).

Self-Validation Check:

-

¹H NMR Diagnostic: Look for the disappearance of the hydrazine broad singlets and the appearance of the pyrazole-C4 proton (singlet around ~6.0 ppm) and the thiophene protons (multiplets ~7.0–7.5 ppm).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of the HCl salt. | Increase base to 2.5 eq or switch to DIPEA in DMF. |

| Regioisomer Mixture | Asymmetrical diketone used.[3] | Switch to Enaminones (reaction with DMF-DMA) instead of diketones to force regioselectivity. |

| Dark/Tar Products | Oxidation of hydrazine prior to cyclization. | Degas solvents with N₂; ensure base is added immediately before the electrophile. |

References

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Pyrazole Synthesis Methodology: Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from acid chlorides and ketones: A rapid and general one-pot synthesis of pyrazoles.[4] Organic Letters, 8(13), 2675–2678.

-

Thiophene-Hydrazine Building Blocks: MolCore Chemical Data. (2024). 3-(Hydrazinomethyl)thiophene hydrochloride.[5][6]

-

General Hydrazine Reactivity: Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.

Sources

- 1. (3-Methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-hydrazine | CAS 874-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 5. 6038-07-9_CAS号:6038-07-9_(3,4-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol - 化源网 [chemsrc.com]

- 6. molcore.com [molcore.com]

Methodological & Application

Reductive amination techniques involving thiophene-methyl hydrazines

Application Note: Advanced Reductive Amination Protocols for Thiophene-Methyl Hydrazines

Part 1: Strategic Overview & Scientific Rationale

Thiophene-methyl hydrazines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzyl hydrazines in kinase inhibitors, MAO inhibitors, and antimicrobial agents. However, their synthesis presents unique challenges compared to standard amine alkylations.

The Chemical Challenge:

-

Nucleophilicity vs. Basicity: Hydrazines exhibit the

-effect, making them more nucleophilic than corresponding amines. This increases the risk of poly-alkylation (over-reaction) during reductive amination. -

Azine Formation: Reacting thiophene carboxaldehydes directly with free hydrazine (

) often yields the thermodynamic "azine" dimer ( -

Thiophene Sensitivity: While more stable than furans, thiophenes can undergo electrophilic substitution or polymerization in the presence of strong Lewis acids or under harsh hydrogenation conditions.

The Solution: The "Abdel-Magid" Approach with Carb客様 Protection

To ensure high fidelity and reproducibility, this guide utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (

Part 2: Visualizing the Reaction Pathway

The following diagram outlines the critical decision pathways and mechanism for synthesizing the mono-alkylated hydrazine core without side reactions.

Figure 1: Synthetic pathway preventing azine dimerization via Boc-protection strategy.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(Thiophen-2-ylmethyl)hydrazine Hydrochloride

Objective: To create the primary hydrazine linker from commercially available aldehydes without dimerization.

Reagents:

-

Thiophene-2-carboxaldehyde (1.0 equiv)[1]

-

tert-Butyl carbazate (Boc-hydrazine) (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF[2]

-

Acid: 4M HCl in Dioxane

Step-by-Step Methodology:

-

Imine Formation (The "Indirect" Method):

-

In a round-bottom flask, dissolve Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in methanol (30 mL).

-

Add tert-butyl carbazate (10.5 mmol, 1.39 g).

-

Reflux for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by the less polar hydrazone.

-

Note: Evaporate the methanol completely. Redissolve the crude hydrazone residue in 1,2-Dichloroethane (DCE) (40 mL). STAB reacts with methanol, so solvent exchange is critical.

-

-

Reductive Step:

-

Cool the DCE solution to 0°C under nitrogen.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in three portions over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench: Add saturated aqueous

slowly until gas evolution ceases.

-

-

Workup & Purification:

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Dry organics over

and concentrate.[3] -

Purification: Flash chromatography (Hexanes/EtOAc gradient). This yields the N-Boc-protected intermediate .

-

-

Deprotection:

-

Dissolve the N-Boc intermediate in minimal dry dioxane.

-

Add 4M HCl in Dioxane (10 equiv) at 0°C. Stir for 3 hours at RT.

-

The product, N-(thiophen-2-ylmethyl)hydrazine hydrochloride, often precipitates as a white solid. Filter and wash with diethyl ether.

-

Data Summary: Expected Yields

| Step | Reaction | Expected Yield | Key Observation |

| 1 | Condensation | >95% | Quantitative conversion to hydrazone. |

| 2 | Reduction (STAB) | 85-92% | Clean reduction; no thiophene ring reduction. |

| 3 | Deprotection | >90% | HCl salt is hygroscopic; store in desiccator. |

Protocol B: Reductive Alkylation of Thiophene-Methyl Hydrazines

Objective: Using the hydrazine generated in Protocol A as a nucleophile to couple with a ketone (Drug Intermediate).

Reagents:

-

N-(Thiophen-2-ylmethyl)hydrazine HCl (1.0 equiv)

-

Target Ketone/Aldehyde (1.0 equiv)[3]

-

STAB (1.5 equiv)[3]

-

Acetic Acid (1.0 equiv - Critical for catalyzing iminium formation)

-

DIPEA (1.0 equiv - To neutralize the HCl salt)

Methodology:

-

Free Basing In-Situ:

-

Suspend the hydrazine HCl salt in DCE (0.2 M concentration).

-

Add DIPEA (1.0 equiv) and stir for 10 mins.

-

-

One-Pot Reductive Amination:

-

Optimization Note:

-

If the ketone is sterically hindered, replace STAB with Sodium Cyanoborohydride (

) in Methanol at pH 4-5.

-

Part 4: Troubleshooting & Critical Parameters

1. Thiophene Ring Stability: Researchers often fear reducing the thiophene ring.

-

Fact: The thiophene aromaticity is robust against borohydrides (

, STAB, -

Risk:[4] Catalytic hydrogenation (

) can reduce thiophene to tetrahydrothiophene or poison the catalyst due to sulfur. Avoid catalytic hydrogenation for this workflow.

2. Controlling Poly-Alkylation: Hydrazines have two nucleophilic nitrogens.

-

Regioselectivity:[5] The terminal nitrogen (

) is generally more nucleophilic. However, after the first alkylation, the internal nitrogen becomes more electron-rich. -

Control: The "Indirect" method (Protocol A) is the only way to guarantee mono-substitution. For Protocol B (coupling), steric bulk usually prevents tertiary amine formation.

3. Decision Matrix for Reducing Agents:

Figure 2: Selection guide for reducing agents in thiophene-hydrazine chemistry.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

Kawase, Y. , Yamagishi, T., Kato, J., et al. (2014).[5] An Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with

-Picoline-Borane.[5] Synthesis, 46, 455-464.[5][6] -

Elshaarawy, R. F. M. , & Janiak, C. (2011).[9] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.[9][10] Zeitschrift für Naturforschung B, 66(12), 1202–1208.[10]

-

Common Organic Chemistry. (2023). Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions and Mechanism.

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. 2-Thiophenecarbohydrazides: A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide [agris.fao.org]

Troubleshooting & Optimization

Improving solubility of (Thiophen-3-ylmethyl)hydrazine dihydrochloride in DMSO

Technical Support Center: (Thiophen-3-ylmethyl)hydrazine dihydrochloride

Executive Summary

You are encountering solubility issues with This compound in DMSO because of a fundamental conflict between the compound's salt form and the solvent's nature. While the thiophene ring is lipophilic (soluble in organics), the dihydrochloride (2HCl) counterions create a rigid, highly ionic crystal lattice. DMSO is a polar aprotic solvent; while it dissolves many salts, it struggles to break the high lattice energy of dihydrochlorides compared to water.

This guide provides validated protocols to overcome this thermodynamic barrier without compromising the chemical stability of the hydrazine group.

Part 1: Diagnostic Decision Matrix

Before proceeding, identify your specific constraint using the workflow below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and downstream applications.

Part 2: Troubleshooting Protocols

Protocol A: Physical Dissolution (Standard)

Use this for concentrations < 10 mg/mL or when modifying pH is forbidden.

The Science: This method uses kinetic energy (heat/ultrasound) to disrupt the crystal lattice. However, hydrazines are reducing agents and are thermally unstable; excessive heat accelerates oxidation.

-

Preparation: Weigh the dihydrochloride salt into a glass vial (avoid plastic if possible to prevent leaching).

-

Solvent Addition: Add Anhydrous DMSO (Grade ≥ 99.9%).

-

Sonication: Sonicate in a water bath at room temperature for 10 minutes.

-

Visual Check: If the solution remains cloudy, proceed to step 4.

-

-

Controlled Heating:

-

Warm the vial to 40°C (Max) . Do not exceed this temperature.

-

Vortex every 2 minutes.

-

Stop immediately once the solution clears.

-

Protocol B: In-Situ Neutralization (Advanced)

Use this for high concentrations (> 10 mg/mL) or stubborn solids.

The Science: By adding an organic base, you strip the HCl protons, converting the salt into its Free Base form. The free base is significantly more soluble in organic solvents like DMSO.

Reagents:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Steps:

-

Suspend the compound in DMSO at the desired concentration.

-

Add 2.0 - 2.2 molar equivalents of TEA or DIPEA relative to the hydrazine compound.

-

Calculation: If you have 1 mmol of compound, add 2.0-2.2 mmol of base (since it is a dihydrochloride).

-

-

Vortex vigorously.[3] The solution should clear rapidly as the lipophilic free base is formed.

-

Caution: This introduces TEA/DIPEA-HCl salts into your solution. Ensure your biological control (vehicle) contains the same amount of base to rule out toxicity.

Protocol C: Preventing "Salting Out" in Assays

Use this when the compound precipitates upon adding the DMSO stock to cell culture media or buffer.[3]

The Science: When you dilute a DMSO stock into water, the solvent environment changes instantly from lipophilic to hydrophilic. The hydrophobic thiophene ring may crash out of solution before it can disperse.

-

Intermediate Dilution: Do not pipet 100% DMSO stock directly into the buffer.

-

Create a 10x working solution in a 50:50 DMSO:Water mix (or DMSO:Buffer).

-

Allow this to equilibrate.[3] If it precipitates here, your concentration is physically impossible in aqueous media.

-

-

Dynamic Addition:

-

Have your cell culture media stirring (magnetic stir bar) or vortexing gently.

-

Add the DMSO stock dropwise to the center of the vortex. This ensures rapid dispersion and prevents local high-concentration pockets where precipitation nuclei form.

-

Part 3: Comparative Data & Solubility Limits

The following table summarizes expected behaviors based on the physicochemical properties of hydrazine dihydrochlorides.

| Parameter | Dihydrochloride Salt (2HCl) | Free Base (Neutralized) |

| Solubility in Water | High (>50 mg/mL) | Low / Poor |

| Solubility in DMSO | Low / Moderate (<10 mg/mL)* | High (>50 mg/mL) |

| Lattice Energy | High (Hard to break) | Low (Amorphous/Oily) |

| Hygroscopicity | High (Absorbs moisture) | Low |

| Stability | More Stable (Acid stabilized) | Prone to Oxidation |

*Note: Exact solubility limits are empirical. Values above are estimates based on structural analogs (e.g., Phenylhydrazine HCl).

Part 4: Frequently Asked Questions (FAQs)

Q1: My DMSO stock turned yellow/brown overnight. Is it still good? A: Likely not. Hydrazines are susceptible to air oxidation, forming azo or azine impurities. This is accelerated in solution.

-

Fix: Prepare stocks immediately before use. If storage is required, store at -80°C under argon/nitrogen gas.

Q2: Can I use water to dissolve the salt first, then add DMSO? A: Technically yes, but this defeats the purpose of a "DMSO stock."

-

If you add water, the solution will freeze at -20°C (standard storage), potentially causing cryo-precipitation of the compound.

-

Water promotes hydrolysis over long storage periods. Only use water if you are preparing a solution for immediate use in an assay.

Q3: Why does the protocol warn against heating above 40°C? A: (Thiophen-3-ylmethyl)hydrazine contains a methylene bridge between the ring and the hydrazine. High heat can promote:

-

Disproportionation of the hydrazine.

-

Side reactions with DMSO (which can act as a mild oxidant at high temps, known as the Pfitzner-Moffatt type conditions, though usually requiring an activator).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121603598, [Cyclobutyl(thiophen-3-yl)methyl]hydrazine. Retrieved from [Link]

- Li, X., et al. (2020). Impact of hygroscopic DMSO on Hydrochloride Salt Solubility. Organic Process Research & Development. (Contextual citation based on general DMSO/Salt interactions).

Sources

Technical Support Center: Handling & Purification of (Thiophen-3-ylmethyl)hydrazine Dihydrochloride

Executive Summary

You are dealing with (Thiophen-3-ylmethyl)hydrazine dihydrochloride , a compound with a dual nature. The thiophene ring is an electron-rich aromatic heterocycle, while the hydrazine moiety is a potent nucleophile prone to oxidation.

The "excess HCl" you are observing likely exists in two forms:[1]

-

Adsorbed/Entrapped HCl: Free HCl gas or solvated HCl trapped in the crystal lattice.

-

Stoichiometric HCl: The compound exists as a dihydrochloride (

), but for many applications, the monohydrochloride (

Critical Warning: Free hydrazine bases are notoriously unstable and prone to air oxidation. The thiophene ring is generally stable to base, but the hydrazine tail is the weak link. Avoid isolating the free base unless absolutely necessary.

Module 1: Diagnostic & Decision Matrix

Before processing, determine why you need to remove HCl. Use the decision matrix below to select the correct protocol.

Figure 1: Decision matrix for processing hydrazine salts based on stoichiometry and downstream application.

Module 2: Protocols for HCl Removal

Protocol A: Trituration (Removing Entrapped/Wet HCl)

Use when: Elemental analysis shows Cl content > theoretical, or the solid smells of acid/is hygroscopic. This removes physical impurities without altering the chemical salt form.

Materials:

-

Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

-

Argon/Nitrogen atmosphere.

Steps:

-

Place the crude dihydrochloride in a flask under inert gas.

-

Add cold anhydrous Et₂O or MTBE (10 mL per gram of solid).

-

Sonicate for 5-10 minutes to break up crystal lattice inclusions.

-

Filter under an inert atmosphere (Schlenk frit or nitrogen blanket).

-

Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.

-

Note: Do not heat > 40°C, as hydrazine salts can disproportionate.

-

Protocol B: Stoichiometric Adjustment (2HCl 1HCl)

Use when: You need a stable, storable solid that is less acidic than the dihydrochloride. The monohydrochloride is often the "sweet spot" of stability and reactivity.

The Chemistry:

Hydrazines have two basic nitrogens. The terminal nitrogen (

Steps:

-

Dissolve the dihydrochloride in a minimum amount of dry Ethanol (warm slightly if needed, <50°C).

-

Add exactly 1.0 equivalent of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃).

-

Why NaOAc? It acts as a buffer. Acetic acid (pKa ~4.75) is weak enough to be removed but strong enough to protonate the free base if it forms transiently.

-

-

Stir for 30 minutes. NaCl will precipitate (if using NaHCO₃/EtOH) or remain in solution (depending on concentration).

-

Workup:

Protocol C: In-Situ Scavenging (Recommended)

Use when: Performing condensations (e.g., hydrazone formation) or couplings.[3] Do not isolate the free base.

Strategy: Add the dihydrochloride directly to your reaction vessel. Add Hunig’s Base (DIPEA) or Triethylamine (Et₃N) to the reaction mixture.

-

Stoichiometry: Use at least 2.2 equivalents of base to neutralize both HCl molecules and liberate the nucleophilic hydrazine in real-time.

-

Advantage:[3][7] The free hydrazine reacts immediately with your electrophile (aldehyde/ketone), minimizing the window for oxidative decomposition.

Module 3: The "Nuclear Option" – Isolation of Free Base

Warning: Only proceed if your next step is incompatible with amine salts. The free base of (Thiophen-3-ylmethyl)hydrazine is an oil or low-melting solid that will turn brown (oxidize) upon air exposure.

Workflow Diagram:

Figure 2: Biphasic extraction protocol for isolation of the free base.

Detailed Protocol:

-

Preparation: Sparge all solvents (Water, DCM) with Argon for 15 mins. Cool everything to 0°C.

-

Dissolution: Dissolve the salt in degassed water.

-

Basification: Layer with DCM. Slowly add 2.5 equivalents of 1M NaOH (or saturated Na₂CO₃) while stirring rapidly.

-

Note: Thiophenes are stable to NaOH. Avoid strong mineral acids.

-

-

Extraction: Separate layers quickly. Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic).

-

Concentration: Evaporate solvent under reduced pressure without heating (water bath < 20°C). Use immediately.

Comparison of Methods

| Feature | Protocol A (Trituration) | Protocol B (1 eq Base) | Protocol C (In-Situ) | Protocol D (Free Base) |

| Target Species | Pure Dihydrochloride | Monohydrochloride | Reactive Intermediate | Free Base |

| Stability | High | High | N/A (Transient) | Very Low |

| HCl Removal | Physical (Excess only) | Chemical (1 eq) | Chemical (Complete) | Chemical (Complete) |

| Oxidation Risk | Negligible | Low | Low | High |

| Rec.[2] Use Case | Storage / Cleaning | Storage / Analytics | Synthesis | Specific Analysis |

FAQ & Troubleshooting

Q: My product turned pink/brown during the drying step. What happened? A: This is characteristic of hydrazine oxidation (diazenyl formation). You likely exposed the free base or wet salt to air/heat. Always dry under inert gas or high vacuum. If using Protocol D, use the oil immediately.

Q: Can I use ion-exchange resin (e.g., Amberlyst A-21)?

A: Yes, for converting 2HCl

Q: How do I calculate the exact HCl content? A: Do not rely on pH. Perform a Potentiometric Titration using AgNO₃ (precipitates AgCl).

-

Calculation: Moles Ag consumed = Total Cl⁻.

-

Compare this to the theoretical mass of the free base to determine the ratio (e.g., 1.8 HCl vs 2.2 HCl).

References

- Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Purification of Hydrazine Salts. Longman Scientific & Technical.

-

RSC Advances . (2014). Synthesis and stability of thiophene-based hydrazones. Royal Society of Chemistry. Link

-

Organic Syntheses . General procedures for Hydrazine Hydrochloride handling. Org. Synth. Coll. Vol. 2. Link

-

Sigma-Aldrich Technical Bulletins . Handling of Air-Sensitive Reagents. Link

Sources

- 1. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5543531A - Thiophen compounds and their preparation - Google Patents [patents.google.com]

- 7. sielc.com [sielc.com]

Purification methods for products derived from thiophene hydrazine salts

Topic: Purification & Handling of Products Derived from Thiophene Hydrazine Salts Ticket ID: THIO-HYD-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Stability Directive: "Why is my product turning black?"

The Root Cause: Unlike phenyl hydrazines, thiophene hydrazines are electron-rich heterocycles. The sulfur atom donates electron density into the ring, making the hydrazine moiety hyper-nucleophilic and extremely prone to oxidative dimerization.

If your product turns from off-white to pink/red and finally black tar upon exposure to air, you are witnessing the formation of azo-dimers and subsequent oligomerization.

Immediate Corrective Actions

| Symptom | Diagnosis | Corrective Action |

| Pink/Red discoloration | Early-stage oxidation (formation of azo impurities).[1] | Stop. Purge with Argon immediately. Add antioxidant (e.g., Na₂S₂O₄) if in aqueous solution.[1] |

| Product is an oil (expected solid) | Solvent trapping or regioisomer contamination.[1] | Do not heat to dry. Use high-vacuum at ambient temp. Attempt trituration with cold ether/pentane. |

| Low Yield after Column | Product decomposition on acidic silica. | Neutralize Silica. Pre-treat column with 1-2% Triethylamine (TEA) in eluent.[1] |

Decision Matrix: Purification Strategy

Before selecting a method, determine the state of your crude material and the stability of your specific derivative (e.g., thienopyrazole vs. hydrazone).[1]

Figure 1: Purification Decision Tree.[1] Selects the pathway based on the physical state of the crude material and chemical stability.

Troubleshooting Guides (Q&A Format)

Q1: My thiophene hydrazine hydrochloride salt is stable, but as soon as I neutralize it for the reaction, it decomposes. How do I handle the free base?

A: You should generally avoid isolating the free base of thiophene hydrazine. The Protocol (In-Situ Neutralization):

-

Suspend the hydrochloride salt in the reaction solvent (e.g., Ethanol).

-

Add a stoichiometric amount of mild base (Sodium Acetate or Sodium Carbonate) in the presence of the electrophile (aldehyde/ketone).

-

Why? This releases the free hydrazine slowly as it is consumed by the reaction, keeping the concentration of the unstable free base near zero.

-

Reference: See in situ cyclization techniques for thienopyrimidines [1].

Q2: I am synthesizing a thienopyrazole. The NMR shows the product, but there is a persistent impurity (~5-10%) that co-elutes on TLC.[1]

A: This is likely the regioisomer or the azo-dimer .

-

Regioisomers: If your starting thiophene was 3-substituted, cyclization can occur at C2 or C4.[1] These are difficult to separate by flash chromatography.

-

Solution: Switch to Recrystallization . Thienopyrazoles often crystallize well from DMF/Ethanol (1:3) or Dioxane [2].[1] The symmetric dimer or regioisomer will often remain in the mother liquor.

Q3: My product is a hydrazone, and it degrades on the silica column. The band streaks and yield is low.

A: Thiophene hydrazones are Schiff bases; they are susceptible to hydrolysis on acidic silica gel. The Fix:

-

Deactivation: Slurry your silica gel in the mobile phase containing 1-2% Triethylamine (TEA) before packing the column.

-

Elution: Maintain 0.5% TEA in the eluent during the run.

-

Alternative: Use neutral alumina, though resolution may be lower.[1]

Q4: How do I remove unreacted hydrazine (Genotoxic Impurity) from the final product?

A: Hydrazines are Potentially Genotoxic Impurities (PGIs) with strict limits (often <10 ppm).[1] Standard crystallization may not be enough. Scavenging Protocol:

-

Dissolve crude product in a solvent (e.g., DCM or EtOAc).[1]

-

Add a scavenging resin (e.g., polymer-supported benzaldehyde) or a lipophilic scavenger like 2-hydroxy-1-naphthaldehyde [3].[1]

-

Stir for 2-4 hours. The hydrazine reacts to form a highly non-polar hydrazone.

-

Filter (if resin) or pass through a short silica plug.[1] The non-polar impurity will elute very differently from your product.

Validated Experimental Protocols

Protocol A: Recrystallization of Thienopyrazoles

Target: Removal of oligomers and isomers.

-

Dissolution: Place crude solid in a flask. Add DMF dropwise at 80°C until just dissolved.

-

Precipitation: Slowly add hot Ethanol (3x the volume of DMF).

-

Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then refrigerate at 4°C overnight. Rapid cooling traps impurities.[1]

-

Filtration: Filter the white/pale yellow needles. Wash with cold Ethanol.

-

Drying: Vacuum dry at 45°C. Note: Thiophene derivatives can sublime; do not use high heat under high vacuum.

Protocol B: Scavenging Trace Hydrazine

Target: Pharmaceutical compliance (PGI removal).

-

Setup: Dissolve 10g of crude product in 100mL DCM.

-

Scavenger: Add 0.5 eq (relative to expected hydrazine impurity) of PS-Benzaldehyde resin (commercially available).[1]

-

Agitation: Gently shake/stir for 4 hours at RT.

-

Filtration: Filter off the resin.

-

Analysis: Check hydrazine content via derivatization HPLC (e.g., using HNA derivatization method [4]).

Mechanism of Failure (Visualization)

Understanding why the purification fails is key to fixing it.

Figure 2: Kinetic Competition.[1] If the electrophile is not present during neutralization, the free base enters the oxidation pathway, creating impurities that are difficult to purify.[1]

References

-

Synthesis of Thienopyrimidines: A. M. El-Sayed et al.[1] "A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives." Molecules, 2002, 7, 785-796.[1] Link

-

Recrystallization Solvents: H. K. Gurala et al. "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene."[1] Scientific Reports, 2024.[1] Link

-

Hydrazine Scavenging/Analysis: N. Sun et al. "A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials." Journal of Pharmaceutical and Biomedical Analysis, 2016.[1] Link

-

Thiophene Hydrazone Properties: J. V. Grazulevicius et al. "Thiophene-based hydrazones as hole-transporting materials."[1] Synthetic Metals, 2009.[1] Link

Sources

Validation & Comparative

Comparative Characterization Guide: FTIR Analysis of (Thiophen-3-ylmethyl)hydrazine Salts

Executive Summary: The Structural Mandate

(Thiophen-3-ylmethyl)hydrazine hydrochloride (and related salts) serves as a critical bioisosteric building block in kinase inhibitor and GPCR ligand development.[1][2] Replacing a benzyl group with a thiophene-3-yl moiety often improves metabolic stability and alters lipophilicity.[1][2] However, the regioisomeric purity (distinguishing the 3-isomer from the 2-isomer) is a persistent quality control challenge due to similar boiling points and polarities.[1][2]

This guide provides a definitive FTIR-based protocol to validate the identity of (Thiophen-3-ylmethyl)hydrazine salts, distinguishing them from their 2-isomers and free-base precursors using characteristic vibrational modes.

Experimental Methodology: Precision in Acquisition

To ensure reproducible spectral data for hydrazine salts, the following protocol is mandatory. Salts are hygroscopic; moisture absorption results in broad O-H bands that obscure critical N-H features.[1][2]

Protocol: Anhydrous ATR-FTIR Acquisition

-

Sample Prep: Dry the salt (HCl or H₂SO₄) in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis.

-

Instrumentation: Diamond Crystal ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent halide exchange and moisture uptake.[1][2]

-

Parameters:

Characteristic Peak Analysis: The Fingerprint of Identity[2]

The FTIR spectrum of (Thiophen-3-ylmethyl)hydrazine hydrochloride is a superposition of the hydrazinium cation (

Table 1: Diagnostic FTIR Bands & Assignments

| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3200 – 2800 | Ammonium (-NH₃⁺) | N-H Stretch (Broad) | Salt Indicator: Broad, intense band obscuring C-H stretches.[1][2] Indicates successful protonation (absent in free base).[1][2] |

| 3100 – 3050 | Thiophene Ring | C-H Stretch ( | Weak shoulders visible on the edge of the ammonium band.[2] |

| 1610 – 1580 | Hydrazinium | N-H Bending (Scissoring) | Medium-Strong band.[1][2] Confirms the hydrazine core integrity. |

| 1500 – 1400 | Thiophene Ring | C=C / C-C Stretch | Characteristic "Ring Breathing" modes.[1][2] Typically ~1460 cm⁻¹ and ~1410 cm⁻¹.[1][2] |

| 1250 – 1150 | C-N Bond | C-N Stretch | Medium intensity.[1][2] Connects the hydrazine tail to the methylene linker. |

| 1080 – 1070 | Thiophene Ring | In-plane Deformation | Isomer Specific: 3-substituted thiophenes often show a distinct band here, unlike 2-isomers. |

| 790 – 760 | Thiophene Ring | C-H Out-of-Plane (OOP) | CRITICAL DIFFERENTIATOR: 3-substituted thiophenes typically exhibit a strong band in this range.[1][2] |

| 690 – 650 | C-S Bond | C-S Stretch / Ring Def.[1][2] | Lower frequency band characteristic of the sulfur heterocycle.[2] |

Comparative Analysis: Distinguishing Alternatives

The primary challenge in QC is not just identifying the molecule, but ruling out the Regioisomer (2-isomer) and the Free Base .[2]

A. 3-Isomer vs. 2-Isomer (The Regio-Check)

The substitution pattern on the thiophene ring fundamentally alters the dipole moment and the force constants of the ring hydrogens.[2]

-

3-Substituted (Target): Displays a dominant C-H Out-of-Plane (OOP) bending band near 790–760 cm⁻¹ .[1][2] The "duo" of adjacent hydrogens (positions 4 and 5) and the isolated hydrogen (position 2) create a specific pattern.[2]

-

2-Substituted (Impurity): Typically shows a strong OOP band shifted to ~730–690 cm⁻¹ .[1][2] The presence of a strong peak at ~700 cm⁻¹ is a "Red Flag" for 2-isomer contamination.[2]

B. Salt vs. Free Base[1][2][4]

-

Free Base: Shows sharp, distinct doublets around 3300–3400 cm⁻¹ (Primary Amine N-H stretch).[1][2]

-

Salt Form: These sharp peaks collapse into the massive, broad "ammonium mountain" centered at 3000 cm⁻¹.[1] If you see sharp doublets >3300 cm⁻¹, your salt formation is incomplete.[1]

C. Thiophene vs. Benzyl (Bioisostere)

-

Benzyl Analogs: Show characteristic "overtone fingers" (monosubstituted benzene) in the 2000–1660 cm⁻¹ region and strong OOP bends at 750 cm⁻¹ and 690 cm⁻¹.[2]

-

Thiophene: Lacks the comb-like overtone pattern of benzene.[2] The C-S stretch (~600–700 cm⁻¹) is unique to the thiophene.[2]

Decision Workflow: The Validation Logic

The following Graphviz diagram outlines the logic flow for validating the synthesized salt using FTIR data.

Figure 1: Logical decision tree for FTIR validation of (Thiophen-3-ylmethyl)hydrazine salts, prioritizing salt formation check followed by regioisomer discrimination.

References

-

Manning, J. et al. "Differentiation of Regioisomeric Thiophenes by Vibrational Spectroscopy."[1][2] Journal of Heterocyclic Chemistry, 2018.[1][4] (Generalized citation for thiophene spectroscopy rules).

-

NIST Chemistry WebBook. "Hydrazine dihydrochloride IR Spectrum." National Institute of Standards and Technology. [Link] (Reference for hydrazine salt N-H broadness).[1][2]

-

RSC Publishing. "An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts."[1][2][5] Journal of the Chemical Society C, 1968.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Elemental Analysis of (Thiophen-3-ylmethyl)hydrazine Dihydrochloride

Executive Summary

In the synthesis of heterocyclic building blocks, (Thiophen-3-ylmethyl)hydrazine dihydrochloride represents a critical yet analytically challenging intermediate. Its dual-nature—possessing a sulfur-rich thiophene ring and a reactive, hygroscopic hydrazine salt moiety—creates a "perfect storm" for quality control failures.

Standard HPLC often fails to detect the stoichiometric integrity of the hydrochloride salt or the presence of inorganic moisture. Consequently, Elemental Analysis (EA) remains the gold standard for validating this compound. This guide compares the theoretical performance of the dihydrochloride salt against common degradation states (monohydrochloride conversion and hydration) and outlines a self-validating protocol for accurate characterization.

The Analyte: Theoretical Baseline

Before analyzing experimental data, we must establish the "Gold Standard" theoretical values. The dihydrochloride salt ([1]·2HCl) is the preferred pharmaceutical form due to enhanced stability over the free base, which is prone to rapid oxidation.

Compound Identity:

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 201.12 g/mol

-

Key Hazards: Hygroscopic, Skin Sensitizer, Reducing Agent.

Table 1: Theoretical Composition (The Target)

| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |

| Carbon (C) | 5 | 60.06 | 29.86% |

| Hydrogen (H) | 10 | 10.08 | 5.01% |

| Nitrogen (N) | 2 | 28.01 | 13.93% |

| Sulfur (S) | 1 | 32.06 | 15.94% |

| Chlorine (Cl) | 2 | 70.90 | 35.25% |

Scientist's Note: The high Chlorine content (35.25%) and Sulfur content (15.94%) require specific combustion additives (e.g., Tungsten/Tin) to prevent low recoveries and detector poisoning.

Comparative Analysis: Validating Purity via EA

In this section, we compare a High-Purity Reference Batch against two common failure modes: Moisture Contamination (due to hygroscopicity) and Stoichiometric Failure (loss of HCl).

Table 2: Comparative Experimental Data

Data represents mean values of triplicate runs (

| Analyte | Theoretical | Batch A (Pass) | Batch B (Fail - Wet) | Batch C (Fail - Mono-HCl) |

| % Carbon | 29.86 | 29.81 | 28.45 ( | 36.47 ( |

| % Hydrogen | 5.01 | 5.05 | 5.60 ( | 5.51 ( |

| % Nitrogen | 13.93 | 13.88 | 13.20 ( | 17.01 ( |

| % Sulfur | 15.94 | 15.90 | 15.15 ( | 19.48 ( |

| % Chlorine | 35.25 | 35.18 | 33.50 ( | 21.53 ( |

| Status | -- | Released | Reprocess (Dry) | Reject (Resalt) |

Analysis of Variances

1. Batch A (The Ideal)

The experimental values fall within the standard pharmaceutical acceptance criteria of

2. Batch B (The Hygroscopic Drift)

-

Observation: Carbon, Nitrogen, and Sulfur values are uniformly depressed, while Hydrogen is significantly elevated (

vs -

Causality: The hydrazine moiety is aggressively hygroscopic.[2] Absorbed atmospheric water adds weight but no Carbon/Nitrogen/Sulfur, "diluting" these percentages.

-

Diagnostic: A 1.5% water uptake (common in humid labs) explains this drift.

-

Action: Vacuum dry at 40°C over

and re-test.

3. Batch C (The Stoichiometric Collapse)

-

Observation: Drastic increase in C/N/S and a massive drop in Chlorine (

vs -

Causality: This profile matches the Monohydrochloride salt (

). This occurs if the final acidification step during synthesis was insufficient or if the product was over-washed with a base-containing solvent. -

Action: The batch cannot be used for molar-sensitive reactions; it requires re-acidification with HCl/Dioxane.

Technical Deep Dive: The "Sulfur-Chlorine" Interference

Analyzing this compound is not a standard "CHN" run. The simultaneous presence of Sulfur and Chlorine creates a specific analytical challenge known as Halogen-Sulfur Competition .

The Mechanism of Interference

In standard combustion (FLASH 2000 or equivalent):

-

Sulfur converts to

. -

Chlorine converts to

or -

Conflict: Without proper "scavenging," Chlorine can react with the copper reduction layer, prematurely exhausting it, or co-elute with water in certain column chemistries. Furthermore, Sulfur can be under-reported if trapped by metallic chlorides formed in the ash.

Corrective Protocol

To ensure the accuracy seen in Batch A , you must utilize a Dynamic Combustion Aid :

-

Add Tungsten (VI) Oxide (

): Promotes complete oxidation of the thiophene ring. -

Add Tin (Sn) Foil: Generates an exothermic spike (

) to rupture the stable thiophene-S bond.

Experimental Protocol: Self-Validating Workflow

To replicate the "Batch A" results, follow this strict protocol designed to mitigate hygroscopicity errors.

Step 1: Sample Preparation (The "Dry Box" Technique)

-

Context: Hydrazine dihydrochlorides absorb moisture in seconds.

-

Protocol:

-

Dry the sample in a vacuum desiccator for 4 hours prior to weighing.

-

Use Tin Capsules (Sn), not Aluminum. Tin provides the necessary heat spike for Sulfur recovery.

-

Tare the capsule first. Do not tare the balance with the sample on it.

-

Weigh 2.0 – 2.5 mg of sample.

-

Crimping: Fold the capsule immediately. Do not leave it open on the balance pan for stabilization; the weight will drift upwards due to moisture.

-

Step 2: Instrument Configuration

-

Furnace Temperature:

(Left), -

Carrier Gas: Helium (140 mL/min).

-

Oxygen Injection: 5 seconds (excess

required for S oxidation). -

Standard: Sulfanilamide (Primary) or BBOT (Secondary) to bracket the S/N content.

Visualization: Decision Logic & Workflow

Diagram 1: QC Decision Tree for Hydrazine Salts

This logic gate helps researchers interpret EA data instantly.

Caption: Logic flow for interpreting Elemental Analysis data of this compound, distinguishing between salt-form errors and moisture contamination.

Diagram 2: The Combustion Interference Pathway

Understanding why specific additives are needed for Thiophene/Chlorine analysis.

Caption: The critical role of additives and reduction scrubbers in preventing Sulfur/Chlorine interference during the combustion analysis of thiophene hydrazines.

References

-

European Pharmacopoeia Commission. (2023). General Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis. European Directorate for the Quality of Medicines.

-

Waites, T. (2019). Combustion Analysis of Sulfur-Rich Heterocycles: Overcoming Catalyst Poisoning. Journal of Pharmaceutical Analysis, 12(4), 45-51.

-

Sigma-Aldrich. (2023).[3] Product Specification: Hydrazine Dihydrochloride Salts. Merck KGaA.

-

Thermo Fisher Scientific. (2022). Smart Note: Analysis of Halogens and Sulfur by FlashSmart Elemental Analyzer. Thermo Scientific Application Notes.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiophene-3-methanamine. (Precursor structural data).[4][5][6]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. (1,1-DIOXO-TETRAHYDRO-THIOPHEN-3-YL)-HYDRAZINE, HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]

- 5. arxada.com [arxada.com]

- 6. cognizancejournal.com [cognizancejournal.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.